molecular formula C19H17FN4O4S2 B2461943 N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392297-81-3

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B2461943
CAS No.: 392297-81-3
M. Wt: 448.49
InChI Key: FCDOPSRQSDGEJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H14F2N4O2S3 . It has a molecular weight of 452.527 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 452.527 . Other physical and chemical properties such as boiling point, melting point, density, and solubility would need to be determined experimentally or could be found in a comprehensive chemical database.

Scientific Research Applications

Carbonic Anhydrase Inhibition

This compound is part of a broader class of sulfonamide derivatives that have shown inhibitory effects on carbonic anhydrase isozymes, specifically hCA I and II. Carbonic anhydrases are metalloenzymes present in almost all living organisms, playing a crucial role in catalyzing the synthesis of bicarbonate ion from carbon dioxide and water. The inhibition of these enzymes can have significant implications in medical research, particularly in designing treatments for conditions where altered bicarbonate ion synthesis is a factor. The sulfonamide derivatives, including compounds with thiadiazole moieties, were active against hCA I and II in nanomolar ranges, highlighting their potent inhibitory capabilities (Gokcen et al., 2016).

Antimicrobial and Antifungal Applications

The structural similarity of this compound to other sulfonamide derivatives has led to investigations into its antimicrobial and antifungal properties. Research has shown that metal complexes containing aminobenzolamide derivatives, which share a structural motif with the subject compound, act as effective antifungal agents against Aspergillus and Candida species. These compounds, through their metal complexes, offer a novel approach to antifungal therapy, with some showing activities comparable to conventional antifungal agents like ketoconazole. This suggests a potential application in designing new antifungal agents that could offer alternatives in treating fungal infections resistant to existing medications (Mastrolorenzo et al., 2000).

Antitubercular Activity

Another significant area of application is in the development of antitubercular agents. Compounds with 1,3,4-thiadiazole and benzylsulfanyl moieties have shown outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This research underscores the potential of such compounds in contributing to the fight against tuberculosis, particularly in creating more effective treatments for drug-resistant forms of the disease. The selective antimycobacterial effect of these compounds, combined with their low toxicity in mammalian cell lines, positions them as promising candidates for further development into antitubercular drugs (Karabanovich et al., 2016).

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S2/c1-27-13-7-8-14(15(9-13)28-2)17(26)22-18-23-24-19(30-18)29-10-16(25)21-12-5-3-11(20)4-6-12/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDOPSRQSDGEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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